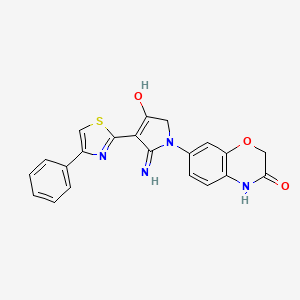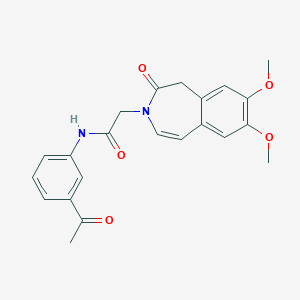![molecular formula C17H25N5O2 B12160614 N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B12160614.png)
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . This compound, in particular, has garnered interest for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multiple steps. One common method is the use of “click” chemistry, which is a copper-catalyzed azide-alkyne cycloaddition reaction . This method is favored for its high efficiency and selectivity. The reaction conditions often include the use of aqueous solvents and mild temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This binding is often facilitated by hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazole Derivatives: Widely used in pharmaceuticals for their antifungal and anticancer activities.
Uniqueness
Its combination of triazole and oxazole moieties makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H25N5O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C17H25N5O2/c1-11-14(12(2)24-22-11)8-10-16(23)19-17-18-15(20-21-17)9-7-13-5-3-4-6-13/h13H,3-10H2,1-2H3,(H2,18,19,20,21,23) |
InChI Key |
LXGIPWWAUKXIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NNC(=N2)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12160531.png)

![2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160548.png)
![Methyl 4-methyl-2-[(thiophen-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12160554.png)
![4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B12160555.png)
![N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12160560.png)

![3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B12160571.png)
![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12160582.png)
![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12160587.png)
![ethyl [2-({[3-(furan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B12160590.png)
![5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160595.png)
![methyl 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12160609.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B12160611.png)
